3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide
Description
Properties
CAS No. |
422528-08-3 |
|---|---|
Molecular Formula |
C17H17N3O3S2 |
Molecular Weight |
375.46 |
IUPAC Name |
3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-7-6-20-16(22)13-5-4-11(9-14(13)19-17(20)24)15(21)18-10-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,18,21)(H,19,24) |
InChI Key |
KINDXIQXJUBOMQ-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CS3)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has attracted attention for its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Molecular Formula : C16H17N3O3S
Molecular Weight : 345.39 g/mol
SMILES Notation : CC(COC)C(=O)N1=C(SC2=CC=CN=C2C(=O)N1)C(=O)C=C(C)C(=S)N
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in DMSO and DMF |
| Log P (Octanol-Water) | 3.12 |
| pKa | 6.5 |
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors that modulate critical cellular pathways. Specifically, it has been shown to inhibit certain kinases and may affect signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that This compound exhibits significant cytotoxic effects against several cancer cell lines:
- In vitro studies have demonstrated that the compound induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The activation of caspase pathways has been identified as a key mechanism in this process .
Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Caspase activation |
| A549 | 8.0 | Induction of apoptosis |
| HeLa | 6.5 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings on Anti-inflammatory Effects
A recent study highlighted the following findings:
- The compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
Antibacterial Activity
Preliminary investigations have also indicated antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using the disc diffusion method.
Antibacterial Activity Results
The following table summarizes the antibacterial activity against selected bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 18 | 16 |
Comparison with Similar Compounds
Key Differences :
- The target compound replaces the sulfamoylphenyl group () with a 2-methoxyethyl chain, likely improving hydrophilicity.
- The thiophene ring in the carboxamide may enhance π-stacking interactions compared to phenyl/tolyl groups .
Thione-Containing Heterocycles
discusses 1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9]), which share a thione (C=S) group. These compounds exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the sulfanylidene group in the target compound is fixed in a thione configuration due to the quinazoline core’s rigidity.
Thiazolidinone Derivatives
and report thiazolidinone derivatives (e.g., compound 4a in ). These feature a 4-oxo-thiazolidine ring, analogous to the quinazoline 4-oxo group.
The bicyclic quinazoline core may confer greater conformational stability compared to monocyclic thiazolidinones .
Research Findings and Implications
- Spectroscopic Signatures : IR spectra of similar compounds show νC=S at 1243–1258 cm⁻¹ (), which would align with the target compound’s sulfanylidene group .
- Pharmacological Potential: Thiophene-containing derivatives often exhibit enhanced bioavailability and target affinity compared to purely phenyl-substituted analogues .
Q & A
Q. How can researchers optimize the synthesis of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For analogous quinazoline derivatives, refluxing in absolute ethanol (20 mL) with stoichiometric equivalents of precursors (e.g., aldehydes or isothiocyanates) for 4–7 hours under inert atmospheres improves yield . Post-reaction cooling to room temperature and crystallization from ethanol/water (4:1) or DMF/H₂O enhances purity. Monitoring via TLC ensures reaction completion, while recrystallization in solvents like ethanol or DMF reduces byproduct contamination .
Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identify functional groups (e.g., NH at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹, and C-S-C stretching at ~650 cm⁻¹) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, thiophene methylene at δ 4.8–5.0 ppm) and carbon shifts (e.g., quinazoline carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiophene or quinazoline moieties) influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Thiophene Substituents : Methyl or halogen groups on the thiophene ring enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
- Quinazoline Modifications : Electron-withdrawing groups (e.g., sulfanylidene) stabilize the 4-oxo moiety, improving binding to enzyme active sites (e.g., thymidylate synthase) .
- Methoxyethyl Chain : Enhances solubility and pharmacokinetic properties, as seen in anti-inflammatory analogs .
- Experimental Design : Test derivatives via in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) and compare with computational docking simulations .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurity artifacts. Strategies include:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude confounding impurities .
- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding .
- Meta-Analysis : Compare data across studies with similar substituents (e.g., thiophene-2-ylmethyl vs. benzyl analogs) to identify trends .
Q. What computational approaches are effective for predicting the compound’s synthetic pathways and bioactivity?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like AiZynthFinder or Chematica can propose routes using commercially available precursors (e.g., thiophene-2-carboxamide derivatives) .
- DFT Calculations : Predict thermodynamic feasibility of key steps (e.g., cyclization of the quinazoline core) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
- ADMET Prediction : Use SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., reducing CYP3A4 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
